2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride, with the CAS number 23799-80-6, is a chemical compound characterized by its unique structure, which includes a benzothiophene moiety substituted with a bromine atom. Its molecular formula is C₁₀H₁₁BrClNS, and it has a molecular weight of approximately 292.62 g/mol. The compound exhibits a boiling point of 368.7°C at 760 mmHg and a flash point of 176.8°C, indicating its stability under standard laboratory conditions .
The chemical behavior of 2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride can be explored through various reactions typical of quaternary ammonium compounds. It can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles. Additionally, the azanium group can participate in reactions typical of amines, such as acylation or alkylation processes.
The synthesis of 2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride can be achieved through several methods:
The potential applications of 2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride are diverse:
Interaction studies involving 2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride could focus on its binding affinity with biological targets such as enzymes or receptors. Investigating its interactions with proteins involved in metabolic pathways could elucidate its potential therapeutic effects and mechanisms of action.
Several compounds exhibit structural similarities to 2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Bromo-1-benzothiophene | Brominated benzothiophene | Exhibits photophysical properties |
| Ethylbenzothiophene | Ethyl group attached to benzothiophene | Potentially different solubility characteristics |
| Benzothiazole derivatives | Contains nitrogen in the heterocycle | Known for diverse biological activities |
| Benzothiophene derivatives | Variations in substituents on the thiophene | Varying reactivity and biological profiles |
This comparison illustrates that while these compounds share a common benzothiophene core, variations in substituents lead to distinct chemical behaviors and potential applications.